molecular formula C30H46O3 B1157377 Melilotigenin B

Melilotigenin B

Cat. No.: B1157377
M. Wt: 454.7 g/mol
InChI Key: AKFPPARWAOGYCP-QMTZRBPCSA-N
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Description

Melilotigenin B (CAS: 91269-84-0; molecular formula: C₃₀H₄₆O₃) is an oleanane-type triterpenoid characterized by the IUPAC name (4β)-23-hydroxyolean-12-en-3,22-dione. It is primarily isolated from Melilotus officinalis (sweet clover), a plant widely distributed in Europe and Asia, where it contributes to the plant's secondary metabolite profile alongside coumarins, flavonoids, and other triterpenoids . Structurally, this compound features a hydroxyl group at C-23 and keto groups at C-3 and C-22, distinguishing it from related compounds in its class.

It is commercially available as a high-purity standard (≥95% by HPLC) for research applications .

Properties

IUPAC Name

(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,10,12,12a,14,14a-dodecahydropicene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,31H,9-18H2,1-7H3/t20-,21+,22+,26+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFPPARWAOGYCP-QMTZRBPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Melilotigenin B involves the extraction of the compound from the plant Melilotus officinalis. The extraction process typically uses solvents such as ethanol or methanol. The plant material is first dried and then ground into a fine powder. The powdered material is then subjected to solvent extraction, where the solvent is added to the plant material and allowed to soak for a specific period. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is harvested in bulk, dried, and ground. Large-scale solvent extraction is performed using industrial-grade solvents and equipment. The crude extract is then subjected to large-scale chromatography for purification. The final product is obtained in a highly pure form, suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Melilotigenin B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions.

    Substitution: Substitution reactions often use reagents such as halogens, acids, or bases, depending on the desired functional group to be introduced.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Chemical Applications

Synthesis of Derivatives
Melilotigenin B serves as a precursor for synthesizing various triterpenoid derivatives. These derivatives may exhibit different chemical and biological properties, making them valuable in research and industrial applications. The ability to modify its structure allows for the exploration of new compounds with enhanced efficacy or novel functions.

Biological Applications

Biological Activities
Research indicates that this compound possesses several biological activities, including:

  • Anti-inflammatory Properties : Studies have demonstrated its potential to reduce inflammation through various mechanisms, which may involve the modulation of inflammatory mediators.
  • Antioxidant Effects : The compound exhibits antioxidant activity, contributing to the protection of cells from oxidative stress.
  • Antimicrobial Activity : this compound has shown promise in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents.

These properties suggest that this compound could be utilized in therapeutic formulations aimed at treating inflammatory diseases, oxidative stress-related conditions, and infections.

Medicinal Applications

Therapeutic Potential
The medicinal applications of this compound are being actively researched. Notable findings include:

  • Diabetes Management : Recent studies indicate that compounds derived from P. lobata, including this compound, may inhibit key enzymes such as α-glucosidase and α-amylase. For instance, one study reported IC50 values of 23.25 μM for α-glucosidase inhibition and 27.05 μM for α-amylase inhibition, outperforming the positive control acarbose .
  • Cancer Research : Investigations into the anticancer potential of triterpenoids have highlighted their ability to modulate cell signaling pathways involved in cancer progression. The specific mechanisms through which this compound exerts these effects are still under exploration but show promise for future therapeutic developments.

Industrial Applications

Material Development
In industrial settings, this compound is being explored for its potential in developing new materials. Its unique chemical structure can be leveraged to create products with specific properties tailored to various applications in pharmaceuticals, cosmetics, and beyond.

Case Studies

  • Diabetes Research : A study isolated multiple compounds from P. lobata, including this compound, and assessed their inhibitory effects on carbohydrate-digesting enzymes. The findings support the potential use of these compounds as natural antidiabetic agents .
  • Antimicrobial Studies : Research has shown that this compound can inhibit the growth of specific pathogens, suggesting its utility in formulating new antimicrobial therapies .
  • Inflammation Models : In vitro assays have demonstrated that this compound can significantly reduce markers of inflammation in cell cultures, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Melilotigenin B involves its interaction with various molecular targets and pathways. It exerts its effects through several mechanisms, including:

    Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress in cells. This activity is mediated through its interaction with reactive oxygen species and antioxidant enzymes.

    Anti-inflammatory Activity: this compound can inhibit the production of pro-inflammatory cytokines and enzymes. This activity is mediated through its interaction with signaling pathways involved in inflammation, such as the nuclear factor-kappa B pathway.

    Antimicrobial Activity: this compound can disrupt the cell membranes of microorganisms, leading to their death.

Comparison with Similar Compounds

This compound vs. Melilotigenin C

  • Structural Differences : Melilotigenin C (C₃₀H₄₈O₃) has an additional hydroxyl group at C-22 compared to this compound, resulting in a dihydroxylated structure. This modification increases its polarity and may enhance binding to cellular targets .
  • Bioactivity : Melilotigenin C exhibits moderate cytotoxicity against leukemia cell lines (HL-60: IC₅₀ = 1.49 μM; K562: IC₅₀ = 1.62 μM) , whereas this compound's bioactivity remains understudied.
  • Sources : this compound is plant-derived (Melilotus officinalis), while Melilotigenin C is isolated from marine fungi (Aspergillus sp. associated with corals), suggesting divergent ecological roles .

This compound vs. Soyasapogenol B

  • Skeletal Backbone: Soyasapogenol B belongs to the soyasapogenol class, featuring a hydroxyl group at C-21, whereas this compound retains the oleanane backbone with keto modifications.
  • Function: Soyasapogenol B is a precursor for soy saponins, known for antioxidant properties , while this compound’s role in plant defense or pharmacology is less defined.

This compound vs. α-Boswellic Acid

  • Functional Groups : α-Boswellic acid has a carboxylic acid group at C-3, contrasting with this compound’s keto group. This difference likely alters their interaction with inflammatory enzymes like 5-lipoxygenase .
  • Applications : α-Boswellic acid is clinically studied for arthritis and inflammation, whereas this compound remains in preliminary research stages.

Biological Activity

Melilotigenin B, a compound derived from Melilotus officinalis, has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a sapogenin, a type of steroidal compound. Its structural characteristics significantly influence its biological activity. The compound's molecular formula is C27_{27}H42_{42}O5_5, and it features multiple hydroxyl groups that are crucial for its interaction with biological targets.

1. Enzyme Inhibition

Recent studies have highlighted this compound's potential as an enzyme inhibitor, particularly against α-glucosidase and α-amylase. These enzymes play critical roles in carbohydrate metabolism and are targets for managing diabetes.

  • Inhibition Assays : In vitro assays demonstrated that this compound exhibits significant inhibitory effects on both α-glucosidase and α-amylase. The IC50_{50} values for α-glucosidase inhibition were found to be around 32.18 μM, while for α-amylase, the IC50_{50} was approximately 38.87 μM .
Compound IC50_{50} (α-Glucosidase) IC50_{50} (α-Amylase)
This compound32.18 μM38.87 μM
Acarbose (Control)27.05 μM36.68 μM

2. Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various chronic diseases.

  • Mechanism of Action : The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

3. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

  • Case Studies : In a study involving animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential role in inflammation modulation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The compound forms stable complexes through hydrogen bonds and hydrophobic interactions with key residues in the active sites of α-glucosidase and α-amylase . This binding profile supports its efficacy as an enzyme inhibitor.

Future Directions

Given the promising results regarding the biological activities of this compound, further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the precise biochemical pathways through which this compound exerts its effects.
  • Clinical Trials : To evaluate its efficacy in human populations, particularly in diabetic and inflammatory conditions.

Q & A

Q. What are the standard protocols for isolating Melilotigenin B from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key steps include:

  • Solvent selection : Polar solvents for initial extraction to solubilize phenolic compounds .
  • Fractionation : Use of silica gel or reverse-phase columns to separate this compound from co-extracted impurities.
  • Characterization : Confirm identity via NMR (¹H, ¹³C, 2D experiments) and mass spectrometry (HR-ESI-MS) .
  • Yield optimization : Adjust gradient elution parameters (e.g., acetonitrile/water ratios) to reduce co-elution .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: A combination of techniques is required:

  • NMR spectroscopy : ¹H and ¹³C NMR for backbone structure, COSY/TOCSY for proton correlations, and HMBC/HSQC for carbon-proton connectivity .
  • Mass spectrometry : HR-ESI-MS to determine molecular formula (e.g., C₃₀H₄₈O₁₂) and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands.

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Methodological Answer: Standardize protocols using:

  • Positive controls : Reference compounds with known mechanisms (e.g., quercetin for antioxidant assays).
  • Dose-response curves : Test multiple concentrations (e.g., 1–100 μM) to establish IC₅₀ values.
  • Triplicate experiments : Report mean ± SD and assess inter-assay variability .
  • Cell line validation : Use authenticated cell lines and document passage numbers .

Advanced Research Questions

Q. How can chromatographic parameters be optimized to enhance this compound yield while minimizing co-elution?

Methodological Answer: Systematic optimization involves:

  • Column screening : Compare C18, C8, and phenyl-hexyl stationary phases for resolution .
  • Mobile phase adjustments : Test buffers (e.g., 0.1% formic acid) to improve peak symmetry.
  • Temperature effects : Evaluate retention time stability at 25°C vs. 40°C .
  • Validation : Use spiked samples to confirm recovery rates and purity via LC-MS/MS .

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across solvent systems?

Methodological Answer: Discrepancies arise from solvent polarity and concentration effects. To reconcile:

  • Standardized conditions : Use deuterated methanol (CD₃OD) or DMSO-d₆ for consistency .
  • Concentration trials : Compare shifts at 1 mM vs. 5 mM to assess aggregation artifacts.
  • Cross-validation : Compare data with computational predictions (e.g., DFT-based shift calculations) .

Q. What strategies are effective for validating this compound’s mechanism of action in complex biological systems?

Methodological Answer: Employ multi-modal approaches:

  • Target deconvolution : Use CRISPR-Cas9 knockout models to identify critical pathways .
  • Binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for putative targets.
  • Omics integration : Pair transcriptomics/proteomics data with phenotypic assays to map mechanistic networks .

Q. How can researchers design studies to resolve contradictory findings on this compound’s cytotoxicity in normal vs. cancer cells?

Methodological Answer: Address contradictions via:

  • Dose standardization : Compare toxicity at equimolar concentrations across cell types.
  • Microenvironment modeling : Use 3D co-culture systems to mimic in vivo conditions .
  • Pathway analysis : Quantify apoptosis markers (e.g., caspase-3) and oxidative stress (ROS levels) to differentiate mechanisms .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalies .
  • Multiplicity correction : Use Bonferroni or Benjamini-Hochberg adjustments for multi-group comparisons .

Q. How should researchers document synthetic protocols for this compound analogs to ensure reproducibility?

Q. What frameworks can identify understudied bioactivities of this compound?

Methodological Answer: Use systematic review tools:

  • PICO framework : Define Population (e.g., inflammatory models), Intervention (dose range), Comparison (positive/negative controls), Outcomes (biomarkers) .
  • Citation mining : Tools like CiteSpace to map research trends and gaps in databases (PubMed, SciFinder) .

Q. Tables for Reference

Parameter Optimized Condition Reference
Extraction Solvent80% ethanol, reflux, 3 hrs
HPLC ColumnC18, 250 mm × 4.6 mm, 5 μm
Mobile PhaseAcetonitrile:0.1% formic acid (65:35)
NMR SolventCD₃OD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melilotigenin B
Reactant of Route 2
Melilotigenin B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.